

# Technical Guide: Methyl 2-formyl-4-methylbenzoate

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## Compound of Interest

Compound Name: *Methyl 2-formyl-4-methylbenzoate*

Cat. No.: *B13878049*

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## Part 1: Chemical Identity & Properties

**Methyl 2-formyl-4-methylbenzoate** is an ortho-formyl ester, a structural motif highly valued in organic synthesis for its ability to undergo cascade cyclization reactions. It serves as a "masked" electrophile, enabling the rapid construction of isoindolinone and phthalazinone cores found in kinase inhibitors and anti-inflammatory drugs.

Property	Data
CAS Number	63112-98-1
IUPAC Name	Methyl 2-formyl-4-methylbenzoate
Synonyms	2-Carbomethoxy-5-methylbenzaldehyde; 4-Methyl-2-(methoxycarbonyl)benzaldehyde
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O <sub>3</sub>
Molecular Weight	178.19 g/mol
SMILES	<chem>COC(=O)C1=CC=C(C)C=C1C=O</chem>
Physical State	Colorless to pale yellow oil or low-melting solid
Solubility	Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water
Stability	Air-sensitive (aldehyde oxidation); Store under inert gas at 2–8°C

## Part 2: Synthesis Strategies

The synthesis of CAS 63112-98-1 requires navigating the reactivity of the ortho-formyl group, which can cyclize with the ester to form a stable lactol (hydroxyphthalide). Two primary routes are employed depending on scale and available precursors.

### Route A: Halogen-Lithium Exchange (High Precision)

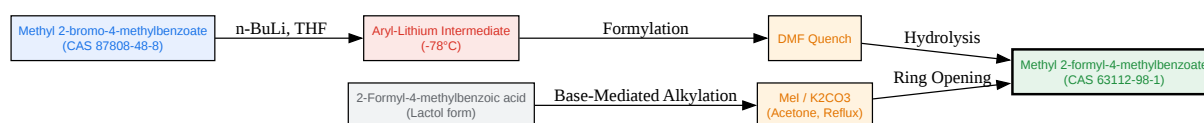
This is the preferred laboratory method for generating high-purity product. It utilizes Methyl 2-bromo-4-methylbenzoate as the precursor.<sup>[1][2]</sup> The bromine atom directs the lithiation exclusively to the ortho-position, preventing regioisomer contamination.

- Mechanism: Lithium-Halogen exchange generates an aryl lithium species which is quenched with Dimethylformamide (DMF) to install the aldehyde.
- Key Advantage: Avoids the formation of the hydroxyphthalide side-product during the reaction.

## Route B: Oxidative Esterification (Industrial)

This route starts from 2,4-Dimethylbenzoic acid or 4-Methylphthalic anhydride. The anhydride is reduced to the lactone (5-methylphthalide), which is then hydrolyzed and re-oxidized or esterified.

- Note: Direct esterification of 2-formyl-4-methylbenzoic acid using acid catalysis often fails due to pseudo-acid (lactol) formation. Alkylation with Methyl Iodide (MeI) and a base ( $K_2CO_3$ ) is required to lock the open-chain ester form.



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Figure 1: Primary synthetic pathways. The lithiation route (top) offers higher regiocontrol, while the alkylation route (bottom) utilizes accessible acid precursors.

## Part 3: Applications in Drug Discovery

**Methyl 2-formyl-4-methylbenzoate** is a "linchpin" scaffold. Its ortho-disposition of aldehyde and ester groups allows it to react with binucleophiles to form fused heterocycles in a single step.

### 1. Isoindolinone Synthesis (Kinase Inhibitors)

Reaction with primary amines followed by reduction or reductive amination yields Isoindolinones. These cores are pharmacophores in MDM2 inhibitors and anxiolytics (e.g., Pazinaclone analogs).

- Mechanism: Condensation of amine with aldehyde

Imine formation

Intramolecular cyclization with ester

Lactamization.

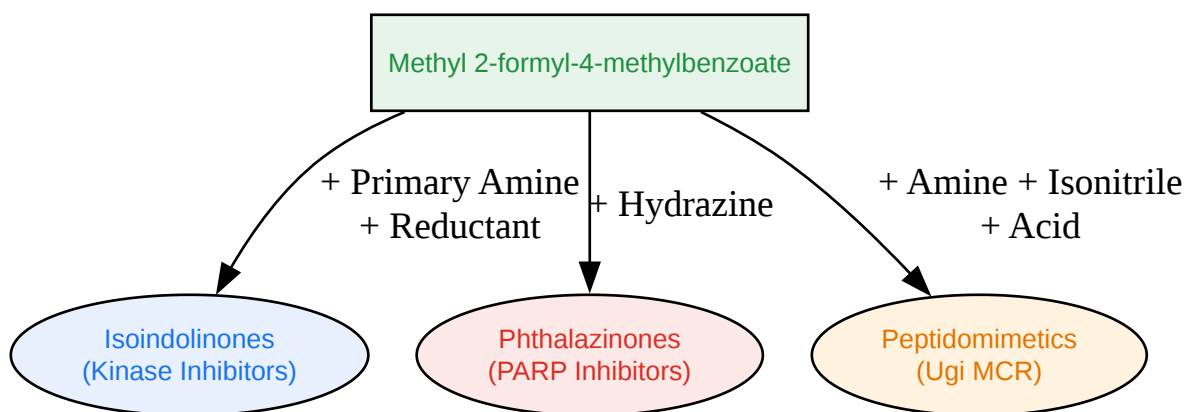
## 2. Phthalazinone Synthesis (PARP Inhibitors)

Reaction with hydrazine or substituted hydrazines yields Phthalazinones, the core structure of PARP inhibitors (e.g., Olaparib).

- Reaction: The hydrazine attacks both the aldehyde and the ester, eliminating water and methanol to form the diaza-bicycle.

## 3. Ugi-Type Multicomponent Reactions (MCR)

Used as the carbonyl component in Ugi reactions to generate complex peptidomimetic libraries.



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Figure 2: Divergent synthesis of bioactive heterocycles from the core scaffold.

## Part 4: Experimental Protocols

### Protocol 1: Synthesis via Alkylation (From Acid Precursor)

Adapted from recent literature methodologies (e.g., Snippet 1.19).

- Reagents: 2-Formyl-4-methylbenzoic acid (1.0 eq), Potassium Carbonate ( , 2.0 eq), Methyl Iodide (MeI, 1.5 eq), Acetone (0.2 M).
- Setup: Flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar.

- Procedure:
  - Suspend 2-formyl-4-methylbenzoic acid (or its hydroxyphthalide tautomer) and in anhydrous acetone.
  - Add Methyl Iodide dropwise at room temperature.
  - Heat the mixture to reflux (approx. 60°C) for 3–5 hours. Monitor by TLC (loss of acid, appearance of less polar ester).
  - Workup: Cool to RT, filter off solids, and concentrate the filtrate. Partition the residue between EtOAc and water. Wash organic layer with brine, dry over , and concentrate.[3]
  - Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields the product as a pale yellow oil.[4][5]

## Protocol 2: One-Pot Isoindolinone Formation

For generating drug-like scaffolds.

- Reagents: **Methyl 2-formyl-4-methylbenzoate** (1.0 eq), Primary Amine ( , 1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCE (Dichloroethane).
- Procedure:
  - Dissolve the aldehyde ester and amine in DCE. Stir for 1 hour to form the imine intermediate.
  - Add STAB and stir at RT for 12 hours. The hydride reduces the imine/enamine, triggering spontaneous lactamization with the adjacent methyl ester.
  - Result: N-substituted-5-methylisoindolin-1-one.

## Part 5: Safety & Handling

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
- Storage: The aldehyde moiety is prone to auto-oxidation to the carboxylic acid. Store under nitrogen or argon at 4°C.
- Spill Response: Absorb with inert material (sand/vermiculite). Do not flush into surface water; this compound is harmful to aquatic life.

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